molecular formula C4H9N5 B12958740 3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole

3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B12958740
M. Wt: 127.15 g/mol
InChI Key: BFSLPIBLULBEBV-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a hydrazinylmethyl group and a methyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of the hydrazinylmethyl group imparts unique reactivity to the molecule, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with a suitable nitrile or amidine under acidic or basic conditions.

    Introduction of the Hydrazinylmethyl Group: The hydrazinylmethyl group can be introduced via the reaction of the triazole ring with formaldehyde and hydrazine. This reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.

    Methylation: The final step involves the methylation of the triazole ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It can be used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.

    Biological Research: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The hydrazinyl group can form reactive intermediates that modify biological macromolecules, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazole: Lacks the hydrazinylmethyl group, resulting in different reactivity and applications.

    3-(Aminomethyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with an aminomethyl group instead of hydrazinylmethyl, leading to different chemical behavior.

    3-(Hydrazinylmethyl)-1H-1,2,4-triazole: Lacks the methyl group, affecting its physical and chemical properties.

Uniqueness

3-(Hydrazinylmethyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of both the hydrazinylmethyl and methyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and broadens its utility in various fields.

Properties

Molecular Formula

C4H9N5

Molecular Weight

127.15 g/mol

IUPAC Name

(1-methyl-1,2,4-triazol-3-yl)methylhydrazine

InChI

InChI=1S/C4H9N5/c1-9-3-6-4(8-9)2-7-5/h3,7H,2,5H2,1H3

InChI Key

BFSLPIBLULBEBV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)CNN

Origin of Product

United States

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